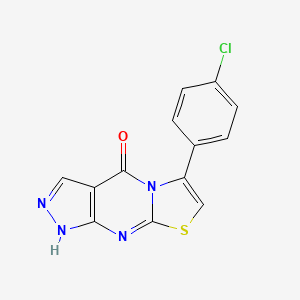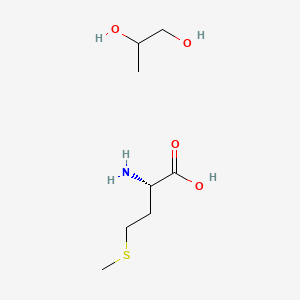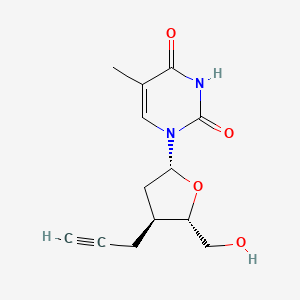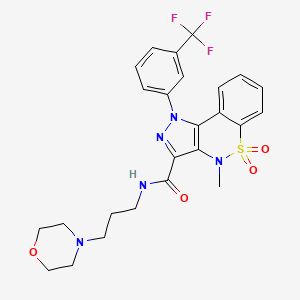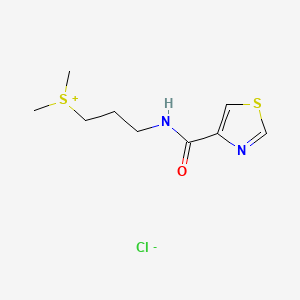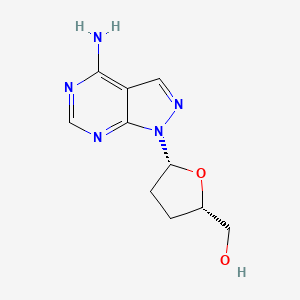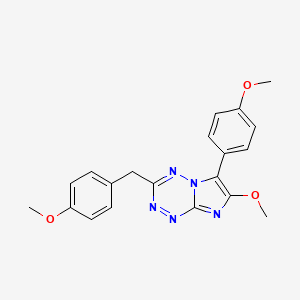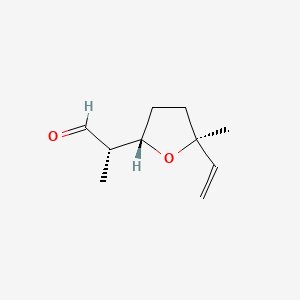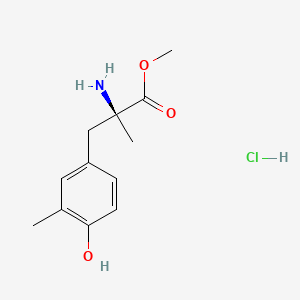
Tyrosine, alpha,3-dimethyl-, methyl ester, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tyrosine, alpha,3-dimethyl-, methyl ester, hydrochloride is a derivative of tyrosine, an amino acid that plays a crucial role in protein synthesis and various metabolic pathways
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tyrosine, alpha,3-dimethyl-, methyl ester, hydrochloride typically involves the esterification of tyrosine with methanol in the presence of trimethylchlorosilane. This method is efficient and yields high purity products . The reaction is carried out at room temperature, making it a convenient and straightforward process.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and high yield. The reaction conditions are optimized to minimize waste and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions: Tyrosine, alpha,3-dimethyl-, methyl ester, hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form amines.
Substitution: It undergoes nucleophilic substitution reactions, particularly at the ester and amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Various substituted esters and amines.
Aplicaciones Científicas De Investigación
Tyrosine, alpha,3-dimethyl-, methyl ester, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for various chemical reactions.
Biology: Studied for its role in metabolic pathways and as a model compound for enzyme-substrate interactions.
Medicine: Investigated for its potential therapeutic effects and as a prodrug for tyrosine.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of complex molecules
Mecanismo De Acción
The mechanism of action of tyrosine, alpha,3-dimethyl-, methyl ester, hydrochloride involves its interaction with various molecular targets and pathways:
Molecular Targets: It primarily targets enzymes involved in amino acid metabolism, such as tyrosine hydroxylase.
Pathways Involved: It affects the catecholamine biosynthetic pathway by inhibiting tyrosine hydroxylase, leading to reduced production of catecholamines like dopamine and norepinephrine.
Comparación Con Compuestos Similares
- Tyrosine methyl ester hydrochloride
- Alpha-methyltyrosine methyl ester hydrochloride
- L-tyrosine methyl ester hydrochloride
Comparison:
- Tyrosine methyl ester hydrochloride: Similar in structure but lacks the alpha,3-dimethyl modification, making it less stable and less effective as a prodrug.
- Alpha-methyltyrosine methyl ester hydrochloride: Shares the alpha-methyl modification but differs in the position of the methyl group, affecting its interaction with enzymes.
- L-tyrosine methyl ester hydrochloride: Similar in structure but lacks the alpha,3-dimethyl modification, resulting in different chemical properties and reactivity .
Tyrosine, alpha,3-dimethyl-, methyl ester, hydrochloride stands out due to its unique structural modifications, which enhance its stability and effectiveness in various applications.
Propiedades
Número CAS |
13265-01-5 |
|---|---|
Fórmula molecular |
C12H18ClNO3 |
Peso molecular |
259.73 g/mol |
Nombre IUPAC |
methyl (2S)-2-amino-3-(4-hydroxy-3-methylphenyl)-2-methylpropanoate;hydrochloride |
InChI |
InChI=1S/C12H17NO3.ClH/c1-8-6-9(4-5-10(8)14)7-12(2,13)11(15)16-3;/h4-6,14H,7,13H2,1-3H3;1H/t12-;/m0./s1 |
Clave InChI |
ZWBVPAVQVBYURF-YDALLXLXSA-N |
SMILES isomérico |
CC1=C(C=CC(=C1)C[C@@](C)(C(=O)OC)N)O.Cl |
SMILES canónico |
CC1=C(C=CC(=C1)CC(C)(C(=O)OC)N)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


